

Independent Validation of Tocrifluor 1117: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Tocrifluor 1117	
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For researchers and professionals in drug development, the precise visualization of cellular targets is paramount. **Tocrifluor 1117** has emerged as a key fluorescent ligand for the G protein-coupled receptor 55 (GPR55), a novel cannabinoid receptor implicated in various physiological and pathological processes. This guide provides an objective overview of **Tocrifluor 1117** based on published studies, detailing its performance, experimental protocols, and signaling context.

Performance and Properties of Tocrifluor 1117

Tocrifluor 1117 (also known as T1117) is a fluorescent derivative of AM251, a well-known antagonist of the cannabinoid CB1 receptor.[1] It is conjugated with the fluorophore 5-carboxytetramethylrhodamine (5-TAMRA), which endows it with fluorescent properties suitable for microscopy.[1] A critical aspect of **Tocrifluor 1117**'s utility is its selectivity. While its parent compound, AM251, is a potent CB1 antagonist, the addition of the TAMRA fluorophore significantly reduces its affinity for the CB1 receptor.[1] This feature enhances its specificity for GPR55, particularly in experimental systems where CB1 receptors are also present. To ensure specificity, studies have effectively utilized **Tocrifluor 1117** in CB1-knockout (CB1-KO) mice to exclusively investigate GPR55 binding.[1]

As of now, published literature does not feature a direct, head-to-head comparative study of **Tocrifluor 1117** with another specific fluorescent probe for GPR55 imaging. Therefore, this guide will focus on the independently validated properties of **Tocrifluor 1117**.



Quantitative Data Summary

The following table summarizes the key quantitative parameters of **Tocrifluor 1117** as reported in scientific literature and product documentation.

Parameter	Value	Source
Target Receptor	GPR55	[1]
Parent Compound	AM251 (CB1 Antagonist)	[1]
Fluorophore	5- carboxytetramethylrhodamine (5-TAMRA)	[1]
Excitation Wavelength (λex)	543 nm	
Emission Wavelength (λem)	590 nm	
Binding Affinity (Kd) for CB1	~450 nM	[2]
Binding Affinity (Kd) for GPR55	Not explicitly quantified in reviewed literature.	
Application	Fluorescence Microscopy, Confocal Microscopy	

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of **Tocrifluor 1117**. Below are summaries of key experimental protocols derived from published studies.

Confocal Microscopy for GPR55 Visualization in Tissues

This protocol is based on the methodology described in the foundational study by Daly et al. (2010) for visualizing GPR55 in small mesenteric arteries.

 Tissue Preparation: Small mesenteric and tail arteries are dissected and mounted on a wire myograph for stabilization.



- Incubation with **Tocrifluor 1117**: The vascular tissue is incubated with **Tocrifluor 1117** at a concentration of 0.3 μ M.[1]
- Confocal Imaging: Fluorescence intensity from the tissue is measured using a confocal microscope with an excitation wavelength of 543 nm and an emission wavelength of 590 nm.
 [1]
- Competition Assay (for specificity): To confirm specificity, tissues can be pre-incubated with an excess of the unlabeled parent compound, AM251 (e.g., 3 μM), which should result in a reduction of **Tocrifluor 1117**-induced fluorescence.[1]

Fluorescence-Quenching Assay for Receptor Binding

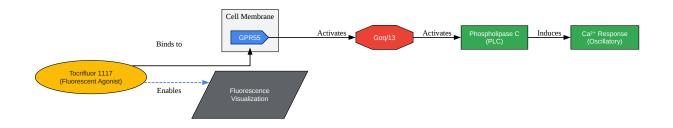
Adapted from the study by Bruno et al. (2014), this method can be used to assess the binding of ligands to cannabinoid receptors in real-time.

- Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CB1 or GPR55).
- Incubation: Incubate the membranes with varying concentrations of **Tocrifluor 1117**.
- Fluorescence Measurement: Monitor the fluorescence of the probe. Binding to the receptor can lead to a quenching of the **Tocrifluor 1117** fluorescence.
- Displacement Assay: Introduce a competing unlabeled ligand (agonist or inverse agonist) to the membrane-Tocrifluor 1117 mixture. The displacement of Tocrifluor 1117 from the receptor will result in a de-quenching (increase) of fluorescence.
- Data Analysis: This change in fluorescence can be used to determine the binding kinetics (kon and koff) and affinity (IC50) of the competing ligand.[2]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the application and context of **Tocrifluor 1117**, the following diagrams have been generated using the DOT language.

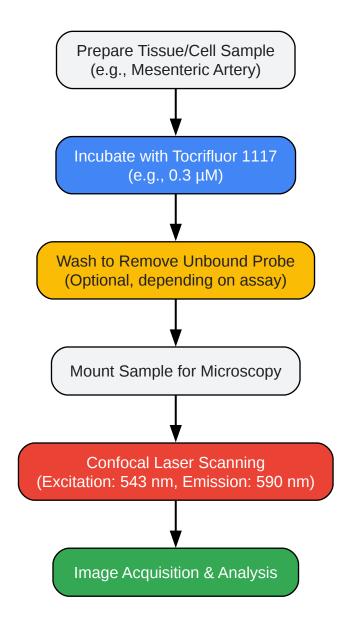




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Caption: GPR55 signaling pathway activated by Tocrifluor 1117.





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Caption: Experimental workflow for imaging with **Tocrifluor 1117**.

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